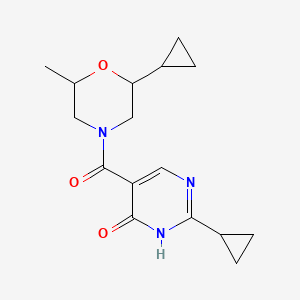
2-cyclopropyl-5-(2-cyclopropyl-6-methylmorpholine-4-carbonyl)-1H-pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopropyl-5-(2-cyclopropyl-6-methylmorpholine-4-carbonyl)-1H-pyrimidin-6-one is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained attention from the scientific community due to its potential applications in various fields, such as medicinal chemistry, drug discovery, and biochemistry.
Mécanisme D'action
The mechanism of action of 2-cyclopropyl-5-(2-cyclopropyl-6-methylmorpholine-4-carbonyl)-1H-pyrimidin-6-one involves the inhibition of dihydroorotate dehydrogenase, which is an enzyme that plays a crucial role in the de novo synthesis of pyrimidine nucleotides. By inhibiting this enzyme, the compound can disrupt the proliferation of cancer cells and modulate the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyclopropyl-5-(2-cyclopropyl-6-methylmorpholine-4-carbonyl)-1H-pyrimidin-6-one are mainly related to its inhibitory activity against dihydroorotate dehydrogenase. The compound has been shown to inhibit the proliferation of cancer cells and modulate the immune response in autoimmune diseases. Additionally, it has been reported to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-cyclopropyl-5-(2-cyclopropyl-6-methylmorpholine-4-carbonyl)-1H-pyrimidin-6-one in lab experiments include its potent inhibitory activity against dihydroorotate dehydrogenase, its anti-inflammatory and analgesic properties, and its potential applications in medicinal chemistry and drug discovery. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research on 2-cyclopropyl-5-(2-cyclopropyl-6-methylmorpholine-4-carbonyl)-1H-pyrimidin-6-one. Some of these include:
1. Further studies to determine the safety and efficacy of the compound in animal models and clinical trials.
2. Investigation of the compound's potential applications in other fields, such as biochemistry and biotechnology.
3. Development of new synthetic methods for the compound and its analogs.
4. Studies to elucidate the structure-activity relationship of the compound and its derivatives.
5. Investigation of the compound's potential applications in combination therapy for cancer and autoimmune diseases.
Conclusion:
In conclusion, 2-cyclopropyl-5-(2-cyclopropyl-6-methylmorpholine-4-carbonyl)-1H-pyrimidin-6-one is a chemical compound that has gained attention from the scientific community due to its potential applications in various fields, such as medicinal chemistry, drug discovery, and biochemistry. The compound exhibits potent inhibitory activity against dihydroorotate dehydrogenase, has anti-inflammatory and analgesic properties, and shows promise as a potential candidate for the treatment of cancer and autoimmune diseases. However, further studies are needed to determine its safety and efficacy and to explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 2-cyclopropyl-5-(2-cyclopropyl-6-methylmorpholine-4-carbonyl)-1H-pyrimidin-6-one can be achieved by using various methods. One of the most common methods involves the reaction of 2-cyclopropyl-4-methyl-5-nitropyrimidine with 2-cyclopropyl-6-methylmorpholine-4-carboxylic acid chloride in the presence of a base. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature. After the completion of the reaction, the product is isolated by filtration and recrystallization.
Applications De Recherche Scientifique
2-cyclopropyl-5-(2-cyclopropyl-6-methylmorpholine-4-carbonyl)-1H-pyrimidin-6-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, such as dihydroorotate dehydrogenase, which is an important target for the treatment of cancer and autoimmune diseases. Additionally, it has been reported to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
2-cyclopropyl-5-(2-cyclopropyl-6-methylmorpholine-4-carbonyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-9-7-19(8-13(22-9)10-2-3-10)16(21)12-6-17-14(11-4-5-11)18-15(12)20/h6,9-11,13H,2-5,7-8H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNSGIIOJMSIDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C2CC2)C(=O)C3=CN=C(NC3=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-5-(2-cyclopropyl-6-methylmorpholine-4-carbonyl)-1H-pyrimidin-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435716.png)
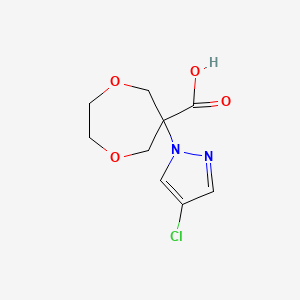
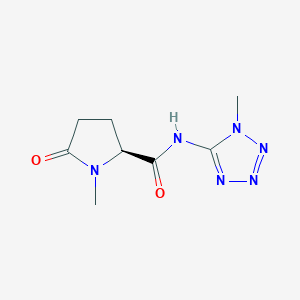
![6-chloro-4-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435735.png)
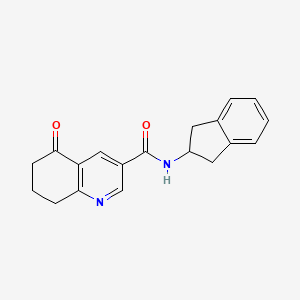

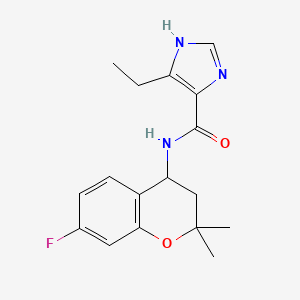
![6-chloro-4-N-[[4-(methoxymethyl)thiophen-2-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435754.png)
![N-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435756.png)
![[3-Benzyl-5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B7435763.png)
![1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one](/img/structure/B7435766.png)
![N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]-4-cyclopropyl-1,3-oxazole-5-carboxamide](/img/structure/B7435773.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycycloheptyl)methanone](/img/structure/B7435781.png)
![[1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol](/img/structure/B7435798.png)